molecular formula C28H31ClN12O11S B12418367 SARS-CoV-IN-4

SARS-CoV-IN-4

Cat. No.: B12418367
M. Wt: 779.1 g/mol
InChI Key: STBVZHYGQWMMTR-DWVGVLABSA-N
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Description

SARS-CoV-IN-4 is a novel compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for causing COVID-19. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-IN-4 involves multiple steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are still under development. the process is expected to involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-IN-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where functional groups are replaced with others to enhance the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced inhibitory effects against the SARS-CoV-2 main protease.

Scientific Research Applications

SARS-CoV-IN-4 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of viral proteases.

    Biology: Investigated for its effects on viral replication and protein synthesis.

    Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.

    Industry: Could be developed into antiviral drugs for large-scale production and distribution.

Mechanism of Action

SARS-CoV-IN-4 exerts its effects by binding to the active site of the SARS-CoV-2 main protease (Mpro), thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and maturation . The molecular targets include the catalytic residues within the protease’s active site, and the pathways involved are those related to viral replication.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Molnupiravir: Another antiviral that inhibits viral replication by inducing mutations in the viral RNA.

    Paxlovid: A combination of nirmatrelvir and ritonavir, which inhibits the SARS-CoV-2 main protease.

Uniqueness

SARS-CoV-IN-4 is unique in its specific inhibition of the SARS-CoV-2 main protease, making it a promising candidate for targeted antiviral therapy. Unlike other compounds that target different viral proteins or induce mutations, this compound directly inhibits the protease, which is crucial for viral replication .

Properties

Molecular Formula

C28H31ClN12O11S

Molecular Weight

779.1 g/mol

IUPAC Name

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-[2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyethyl]-4-chloro-3-nitrobenzenesulfonamide

InChI

InChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1

InChI Key

STBVZHYGQWMMTR-DWVGVLABSA-N

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)N(CCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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